

An In-Depth Technical Guide to 1-Butanethiol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Butanethiol**

Cat. No.: **B090362**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butanethiol, also known as n-butyl mercaptan, is a volatile organosulfur compound with the chemical formula C₄H₁₀S.^[1] It is a colorless to pale-yellow liquid at room temperature, recognized by its potent and distinctively unpleasant odor, often described as skunk-like or garlic-like.^{[2][3]} This intense odor is detectable at extremely low concentrations, with a reported threshold as low as 1.4 parts per billion (ppb).^[4] While its primary applications are industrial, serving as a solvent, an intermediate in the synthesis of pesticides and herbicides, and notably as an odorant for natural gas to enable leak detection, its well-defined chemical properties and reactivity make it a subject of interest in various research contexts.^{[1][2][5]}

This guide provides a comprehensive overview of the chemical structure and properties of **1-Butanethiol**, tailored for a technical audience. It includes a summary of its physicochemical and spectroscopic data, general experimental methodologies for their determination, and a discussion of its chemical structure and reactivity.

Chemical and Physical Properties

The physical and chemical properties of **1-Butanethiol** are summarized in the tables below. These characteristics are fundamental to its handling, application, and safety considerations.

General and Physicochemical Properties

Property	Value	Reference(s)
IUPAC Name	Butane-1-thiol	[4] [6]
Synonyms	n-Butyl mercaptan, 1-Mercaptobutane, Thiobutyl alcohol	[4] [6]
CAS Number	109-79-5	[2] [7]
EC Number	203-705-3	[7]
Molecular Formula	C ₄ H ₁₀ S	[1] [8]
Molecular Weight	90.19 g/mol	[1] [7]
Appearance	Colorless to pale-yellow liquid	[1] [3]
Odor	Strong, skunk-like, garlic-like	[2] [3] [4]
Density	0.842 g/mL at 25 °C	[1] [7]
Boiling Point	98.2 °C (208.8 °F; 371.3 K)	[4]
Melting Point	-115.8 °C (-176.4 °F; 157.3 K)	[4] [7]
Flash Point	2 °C (35 °F) (Closed cup)	[2] [3] [4]
Vapor Pressure	35 mmHg at 20 °C; 83 mmHg at 37.7 °C	[4] [7]
Vapor Density	3.1 (vs air)	[7] [9]
Solubility in Water	0.06 g/100 mL (0.06%) at 20 °C (Slightly soluble)	[1] [3] [4]
Solubility in Organics	Very soluble in alcohol and ether	[3]
Refractive Index (n ²⁰ /D)	1.443 - 1.444	[3] [7]

Safety and Flammability Data

Property	Value / Information	Reference(s)
Classification	Highly Flammable Liquid (Category 2)	[10] [11]
Hazards	Harmful if swallowed or inhaled. Causes skin, eye, and respiratory tract irritation.	[1] [10] [12]
NFPA 704 Rating	Health: 2; Flammability: 3; Instability: 0	[4]
Lower Explosion Limit	Not Available (N/A)	[13]
Upper Explosion Limit	Not Available (N/A)	[13]
Autoignition Temp.	Not Available	[13]

Molecular Structure

1-Butanethiol consists of a four-carbon butyl group attached to a sulphydryl (thiol) group (-SH). The molecule has a linear, flexible butane chain. The key structural identifiers are provided in the table below.

Structural and Spectroscopic Identifiers

Identifier Type	Value	Reference(s)
SMILES	CCCCS	[4] [7]
InChI	1S/C4H10S/c1-2-3-4-5/h5H,2-4H2,1H3	[6] [7]
InChIKey	WQAQPCDUOCURKW-UHFFFAOYSA-N	[6] [7]
¹ H NMR (CDCl ₃ , 90 MHz)	δ 2.52 (q, 2H, -CH ₂ -SH), δ 1.59 (m, 2H, -CH ₂ -), δ 1.43 (m, 2H, -CH ₂ -), δ 0.92 (t, 3H, -CH ₃), δ 1.32 (t, 1H, -SH)	[14]
Key Mass Spec Fragments (m/z)	90 (M+), 56, 47, 41, 29, 27	[14]
Key IR Absorptions	S-H stretch near 2550 cm ⁻¹ , C-H stretches near 2870-2960 cm ⁻¹	[15] [16]

Experimental Protocols

Detailed, step-by-step experimental protocols for determining physicochemical properties are typically governed by international standards (e.g., ASTM, ISO, OECD). While the specific documents require subscriptions, the general methodologies are outlined below.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like **1-Butanethiol**, a standard method such as OECD Test Guideline 103 or ASTM D1078 would be employed.

- Principle: A small amount of the liquid is heated in a distillation apparatus. The temperature of the vapor that is in equilibrium with the boiling liquid is measured with a calibrated thermometer or thermocouple. The atmospheric pressure is recorded simultaneously, and the boiling point can be corrected to standard pressure (101.325 kPa) if necessary.

- Apparatus: Distillation flask, condenser, calibrated thermometer/thermocouple, heating mantle, and a barometer.
- Procedure (General):
 - The apparatus is assembled. The flask is charged with the **1-Butanethiol** sample and boiling chips.
 - The thermometer bulb is positioned so that its top is level with the bottom of the side-arm of the flask.
 - Cooling water is circulated through the condenser.
 - The sample is heated gently until it begins to boil.
 - The heating rate is adjusted so that the condensate drips from the condenser at a steady rate (e.g., 1-2 drops per second).
 - The temperature is recorded when it becomes stable. This stable temperature is the boiling point at the measured atmospheric pressure.

Determination of Density

Density is the mass per unit volume of a substance. For liquids like **1-Butanethiol**, this is commonly measured using a pycnometer, hydrometer, or an oscillating U-tube density meter (as per ASTM D4052 or ISO 12185).

- Principle (Oscillating U-tube): An oscillating U-shaped tube is filled with the sample liquid. The density of the liquid is determined from the change in the natural frequency of oscillation of the tube when it is filled with the sample compared to when it is filled with a reference substance of known density (e.g., air and pure water). The measurement is highly dependent on temperature, which must be precisely controlled.
- Apparatus: Digital density meter with an oscillating U-tube, and a constant temperature bath.
- Procedure (General):

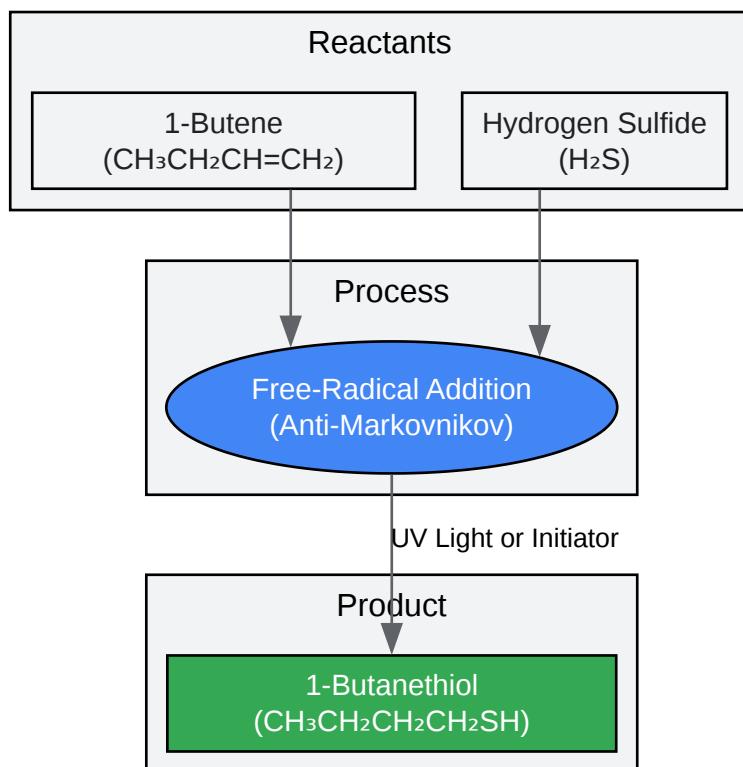
- The instrument is calibrated using dry air and high-purity water at the desired temperature (e.g., 25 °C).
- The sample of **1-Butanethiol** is injected into the measurement cell, ensuring no air bubbles are present.
- The instrument measures the oscillation period of the U-tube containing the sample.
- Using the calibration data, the instrument's software calculates and displays the density of the sample.

Spectroscopic Analysis (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the structure of a molecule by observing the magnetic properties of atomic nuclei.

- Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The nuclei of certain atoms (like ^1H) absorb energy at specific frequencies (chemical shifts) depending on their local electronic environment. The splitting of signals (spin-spin coupling) provides information about adjacent nuclei.
- Sample Preparation: A small amount of **1-Butanethiol** is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl_3). A reference standard like tetramethylsilane (TMS) may be added. The solution is transferred to a thin NMR tube.
- Data Acquisition: The NMR tube is placed in the spectrometer. The instrument is tuned, and the ^1H NMR spectrum is acquired. Key parameters include the number of scans, pulse width, and relaxation delay. The resulting Free Induction Decay (FID) is then Fourier transformed to produce the frequency-domain spectrum.

Chemical Reactivity and Synthesis

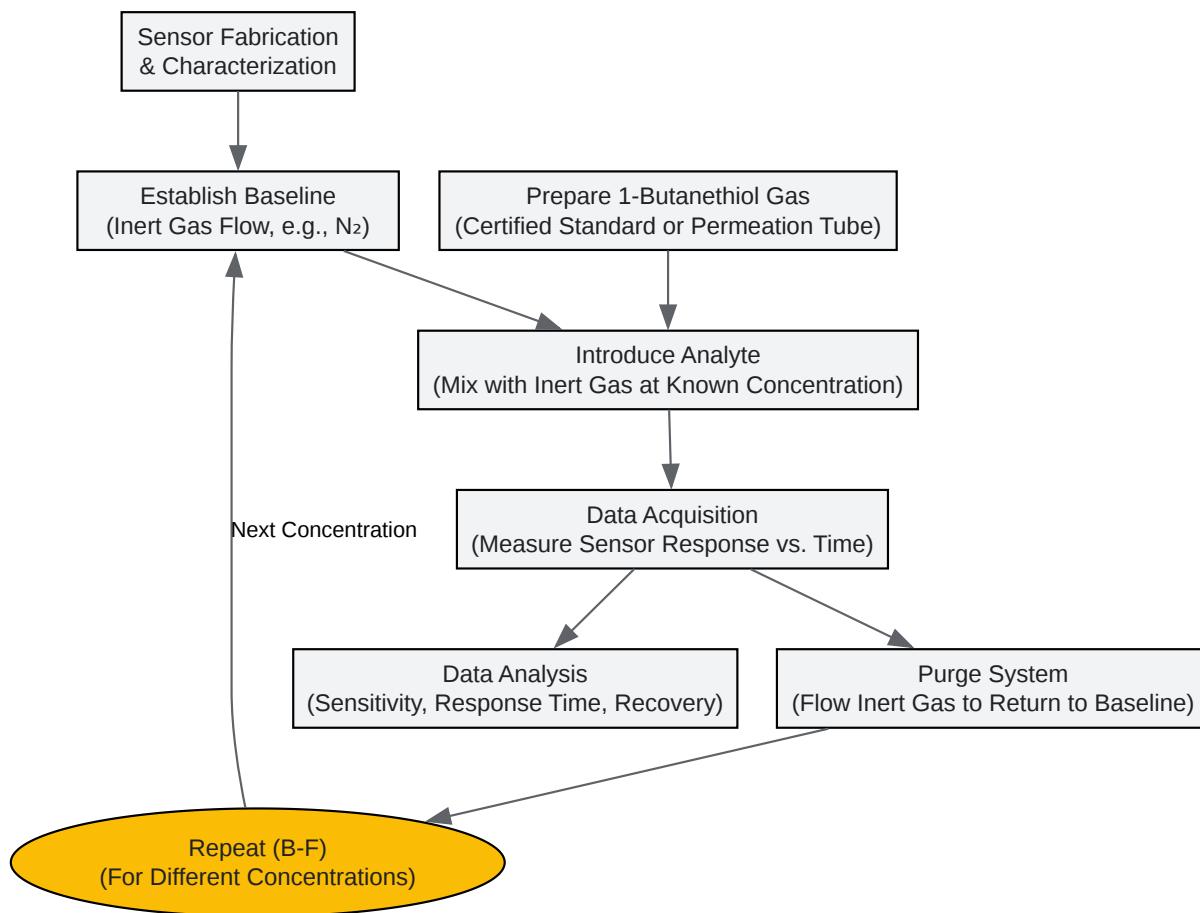

The chemistry of **1-Butanethiol** is dominated by its thiol (-SH) functional group. This group is nucleophilic and mildly acidic, making it susceptible to oxidation and reaction with bases and electrophiles.

Key Reactions

- Oxidation: Thiols can be oxidized to various products. Mild oxidation (e.g., with I_2 or H_2O_2) yields disulfides. Stronger oxidizing agents (e.g., $KMnO_4$, HNO_3) can produce sulfonic acids.
 - $2 R-SH + H_2O_2 \rightarrow R-S-S-R + 2 H_2O$ (Disulfide formation)
- Thiolate Formation (Acidity): The thiol proton is weakly acidic ($pK_a \approx 10-11$) and can be deprotonated by strong bases (like $NaOH$) to form a thiolate anion (RS^-). Thiolates are excellent nucleophiles.
 - $R-SH + NaOH \rightarrow R-S^-Na^+ + H_2O$
- Nucleophilic Substitution: As a potent nucleophile, the thiolate anion readily participates in S_N2 reactions with alkyl halides to form thioethers (sulfides).
 - $R-S^- + R'-X \rightarrow R-S-R' + X^-$

Synthesis Pathway

A common industrial synthesis of **1-Butanethiol** involves the reaction of 1-butene with hydrogen sulfide, typically catalyzed by UV light or other radical initiators. This proceeds via an anti-Markovnikov addition mechanism.



[Click to download full resolution via product page](#)

Caption: Synthesis of **1-Butanethiol** from 1-butene and hydrogen sulfide.

Experimental Workflow Example

1-Butanethiol is used as a model analyte for developing gas sensors due to its volatility and strong odor.^[7] The workflow below illustrates a typical process for testing a new gas sensor's response to **1-Butanethiol**.

[Click to download full resolution via product page](#)

Caption: Workflow for evaluating a gas sensor's performance using **1-Butanethiol**.

Conclusion

1-Butanethiol is a chemically straightforward yet important industrial compound. Its properties are well-characterized, stemming from the interplay between its nonpolar butyl chain and its reactive thiol group. A thorough understanding of its physicochemical data, structure, and reactivity is essential for its safe handling and effective use in both industrial applications and specialized research settings, such as the development of chemical sensors or as a reagent in organic synthesis. The methodologies for characterizing this compound are well-established, providing a solid foundation for its application in scientific and developmental work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. grokipedia.com [grokipedia.com]
- 2. nbinno.com [nbinno.com]
- 3. materials.alfachemic.com [materials.alfachemic.com]
- 4. Butane-1-thiol - Wikipedia [en.wikipedia.org]
- 5. 1-butanethiol | Butyl Mercaptan Supplier & Cas 109-79-5 [chemicalbull.com]
- 6. Butanethiol | C4H10S | CID 8012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Butanethiol 99 109-79-5 [sigmaaldrich.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. 1-Butanethiol 99 109-79-5 [sigmaaldrich.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.fr [fishersci.fr]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. Butanethiol(109-79-5) 1H NMR spectrum [chemicalbook.com]
- 15. 1-Butanethiol [webbook.nist.gov]
- 16. 1-Butanethiol [webbook.nist.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1-Butanethiol: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b090362#1-butanethiol-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com